
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide, also known as Cmpd-1, is a chemical compound that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of the protein kinases CLK1 and CLK4, which are involved in pre-mRNA splicing. Cmpd-1 has been studied for its potential therapeutic applications in diseases such as cancer and genetic disorders.
Mecanismo De Acción
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide inhibits the protein kinases CLK1 and CLK4, which are involved in pre-mRNA splicing. By inhibiting these kinases, this compound can modulate alternative splicing of pre-mRNA, leading to changes in gene expression. This mechanism of action has been demonstrated in various cell lines and animal models.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can modulate alternative splicing of pre-mRNA, leading to changes in gene expression. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the efficacy of chemotherapy drugs. In animal models, this compound has been shown to improve muscle function in spinal muscular atrophy and to reduce inflammation in cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CLK1 and CLK4, and has been extensively studied for its potential therapeutic applications. However, there are also limitations to its use. This compound can be toxic at high concentrations, and its effects on alternative splicing can be complex and difficult to interpret. In addition, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide. One area of focus is the development of more potent and selective inhibitors of CLK1 and CLK4, which could have improved therapeutic applications. Another area of focus is the use of this compound in combination with other therapies, such as chemotherapy drugs, to enhance their efficacy. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on pre-mRNA splicing.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The method of synthesis has been described in detail in scientific literature, and involves the use of various reagents and solvents. The purity and yield of the final product can be optimized by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy drugs. This compound has also been studied for its potential use in treating genetic disorders such as spinal muscular atrophy and cystic fibrosis, which are caused by defects in pre-mRNA splicing.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-10-17(18(23)21-19(12-20)8-5-9-19)14(2)22(13)15-6-4-7-16(11-15)24-3/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUOJSLPQUCJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)NC3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
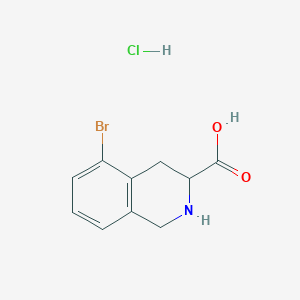
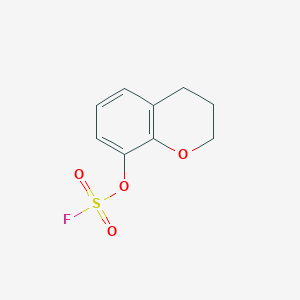
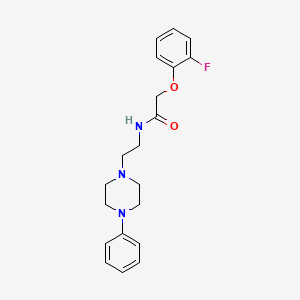
![4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid](/img/structure/B2887239.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2887241.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2887243.png)
![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887244.png)
![N'-(3,4-Dimethylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2887245.png)
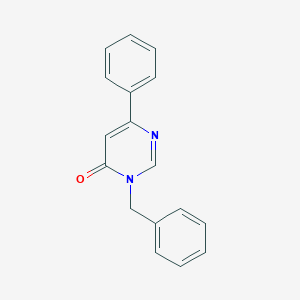
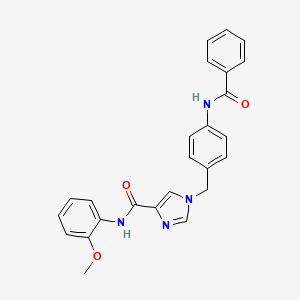
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887254.png)
